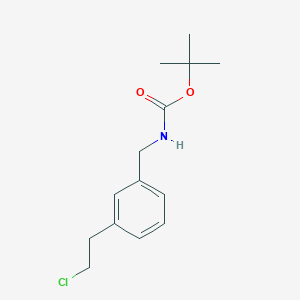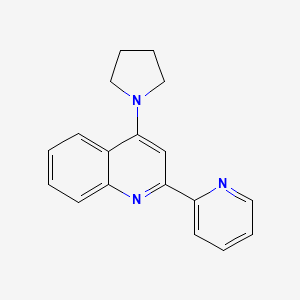
2-(Pyridin-2-yl)-4-(pyrrolidin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-yl)-4-(pyrrolidin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a pyridin-2-yl group at the 2-position and a pyrrolidin-1-yl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-yl)-4-(pyrrolidin-1-yl)quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a reaction between 2-aminopyridine and 4-chloroquinoline in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinoline-2-carboxylic acid derivatives, while reduction with lithium aluminum hydride can produce quinoline-2-ylmethanol derivatives.
Scientific Research Applications
2-(Pyridin-2-yl)-4-(pyrrolidin-1-yl)quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(pyridin-2-yl)-4-(pyrrolidin-1-yl)quinoline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine and quinoline rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)quinoline: Lacks the pyrrolidin-1-yl group, which may affect its chemical reactivity and biological activity.
4-(Pyrrolidin-1-yl)quinoline: Lacks the pyridin-2-yl group, which may influence its binding properties and applications.
2-(Pyridin-2-yl)-4-(morpholin-1-yl)quinoline: Contains a morpholine ring instead of a pyrrolidine ring, potentially altering its pharmacokinetic and pharmacodynamic properties.
Uniqueness
2-(Pyridin-2-yl)-4-(pyrrolidin-1-yl)quinoline is unique due to the presence of both pyridin-2-yl and pyrrolidin-1-yl groups, which can confer distinct chemical and biological properties. The combination of these functional groups may enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and materials science.
Properties
Molecular Formula |
C18H17N3 |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
2-pyridin-2-yl-4-pyrrolidin-1-ylquinoline |
InChI |
InChI=1S/C18H17N3/c1-2-8-15-14(7-1)18(21-11-5-6-12-21)13-17(20-15)16-9-3-4-10-19-16/h1-4,7-10,13H,5-6,11-12H2 |
InChI Key |
XRIMFSNDQQKFRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850016.png)

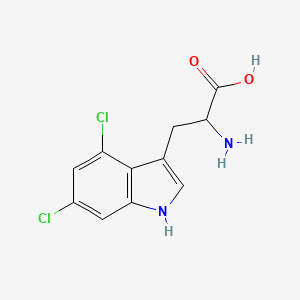

![N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide](/img/structure/B11850052.png)


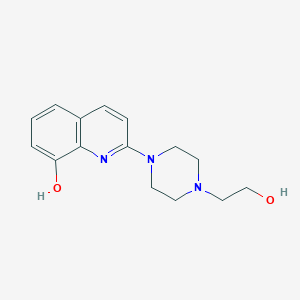
![3-Phenyl-1-[(propan-2-yl)oxy]-1H-2-benzopyran](/img/structure/B11850078.png)
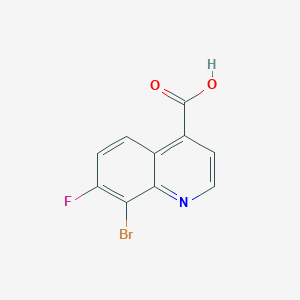
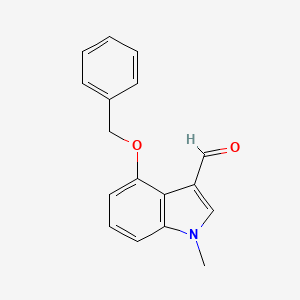
![Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11850101.png)

